5-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Descripción

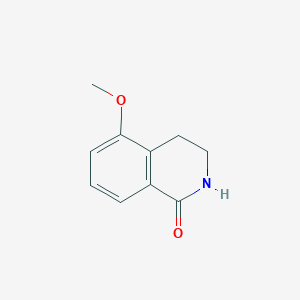

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound featuring a partially saturated isoquinolinone scaffold with a methoxy substituent at the 5-position. This structural motif is associated with diverse biological activities, including antiproliferative, anti-tubulin, and antimicrobial effects . The compound is synthesized via methods such as reductive amination and Claisen rearrangement, as demonstrated by Chen Zhan-guo et al., who produced derivatives with high yields and confirmed structures via IR and ¹H-NMR . Its bioactivity is influenced by substituent positioning and linker groups, particularly in mimicking steroid A,B-rings for microtubule disruption .

Structure

2D Structure

Propiedades

IUPAC Name |

5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESOLVOZJGIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428570 | |

| Record name | 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-49-6 | |

| Record name | 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Schmidt Reaction-Based Synthesis

The Schmidt reaction, a classical method for synthesizing lactams, has been adapted for 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one production. As demonstrated in studies on analogous 7-methoxy derivatives , this approach involves the reaction of 5-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane under methanesulfonic acid catalysis. The mechanism proceeds via a nitrilium intermediate, followed by intramolecular cyclization to form the lactam ring .

Key Steps :

-

Substrate Preparation : 5-Methoxy-2,3-dihydro-1H-inden-1-one is synthesized from 5-methoxyindan-1-ol through oxidation.

-

Reaction Conditions : Sodium azide (2.5 equiv) and methanesulfonic acid (1.2 equiv) in dichloromethane at 0°C to room temperature for 24 hours .

-

Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : 65–72% (reported for 7-methoxy analog; 5-methoxy variant requires optimization) .

Advantages : High atom economy and compatibility with electron-donating substituents.

Limitations : Requires handling of toxic azides and strong acids.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Polyphosphoric acid (PPA) serves as both catalyst and solvent in the cyclodehydration of N-phenethylformamide derivatives to dihydroisoquinolinones . For the 5-methoxy variant, the precursor 5-methoxy-N-phenethylformamide is heated with PPA at 170°C, inducing intramolecular cyclization via electrophilic aromatic substitution .

Key Steps :

-

Formamide Synthesis : 5-Methoxyphenethylamine is formylated using formic acid or acetic anhydride.

-

Cyclization : PPA (3 mL/g substrate) and P₂O₅ (0.5 equiv) at 170°C for 4 hours under nitrogen .

-

Purification : Alkaline workup (20% KOH) followed by dichloromethane extraction and column chromatography.

Yield : 60–67% (based on structurally similar 3,4-dihydroisoquinolines) .

Advantages : Scalable and avoids transition metals.

Limitations : High temperatures may degrade sensitive functional groups.

One-Pot Ugi-4CR/Nucleophilic Substitution Approach

A modern tandem methodology combines a Ugi four-component reaction (Ugi-4CR) with intramolecular nucleophilic substitution . This protocol uses 5-methoxy-substituted sulfonium salts, arylglyoxals, primary amines, and isocyanides in THF at room temperature. The Ugi adduct undergoes spontaneous cyclization upon treatment with triethylamine, forming the dihydroisoquinolinone core .

Key Steps :

-

Ugi Reaction : Equimolar reactants (sulfonium salt, arylglyoxal, amine, isocyanide) in THF for 12 hours.

-

Cyclization : Addition of NEt₃ (2 equiv) triggers nucleophilic aromatic substitution, closing the ring.

-

Isolation : Filtration and recrystallization from ethanol/water.

Yield : 48–86% (dependent on aryl substituent electronic properties) .

Advantages : Mild conditions and functional group tolerance.

Limitations : Requires specialized sulfonium salts, increasing cost.

Castagnoli–Cushman Reaction for Derivatives

The Castagnoli–Cushman reaction, typically used for tetrahydroisoquinoline synthesis, has been modified for 3,4-dihydroisoquinolin-1(2H)-ones . Homophthalic anhydride reacts with 5-methoxybenzaldehyde imine in acetic acid at reflux, followed by decarboxylation to yield the target compound.

Key Steps :

-

Imine Formation : Condensation of 5-methoxybenzaldehyde with ammonium acetate.

-

Cyclocondensation : Homophthalic anhydride (1.2 equiv) in acetic acid at 120°C for 8 hours .

-

Decarboxylation : Heating under reduced pressure to remove CO₂.

Yield : 55–60% (extrapolated from similar substrates) .

Advantages : Modular substrate scope.

Limitations : Multi-step sequence lowers overall efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Schmidt Reaction | 65–72 | 24 hours | High atom economy | Toxic reagents, harsh conditions |

| PPA Cyclization | 60–67 | 4 hours | Scalability | High-temperature requirements |

| Ugi-4CR/Nucleophilic | 48–86 | 12–24 hours | Mild conditions, one-pot synthesis | Costly sulfonium salts |

| Castagnoli–Cushman | 55–60 | 8 hours | Modularity | Multi-step process |

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: 5-methoxy-3,4-dihydroisoquinolin-1-ol.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has been investigated as a scaffold for developing new therapeutic agents. Its derivatives have shown promising results in various pharmacological activities:

- Antidiabetic Activity: The compound has been explored as an aldose reductase inhibitor, which is crucial in managing diabetic complications.

- Antiallergic and Antiasthmatic Activities: Research indicates that derivatives of this compound may exhibit significant antiallergic properties.

Case Study: Synthesis of Derivatives

A recent study demonstrated the synthesis of several derivatives using a one-pot Ugi reaction followed by nucleophilic substitution, yielding compounds with enhanced biological activity . The derivatives exhibited improved potency against specific targets compared to the parent compound.

Agricultural Applications

The compound has also been studied for its potential in plant disease management. A notable study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one to evaluate their antioomycete activity against Pythium recalcitrans, a significant phytopathogen.

| Compound | EC50 Value (mM) | Preventive Efficacy (%) |

|---|---|---|

| I23 | 14 | 96.5 (at 5 mg/pot) |

| Hymexazol | 37.7 | 63.9 |

The results indicated that compound I23 was significantly more effective than hymexazol, demonstrating its potential as a natural pesticide .

Common Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Bischler-Napieralski Cyclization: This method involves cyclization reactions that yield the desired compound efficiently.

- Ugi Reaction: A recent advancement includes a one-pot synthesis using the Ugi reaction combined with nucleophilic substitution, achieving yields between 48% to 86% .

Research indicates that this compound interacts with sigma receptors and other biological targets. These interactions are crucial for its pharmacological effects:

- Binding Affinity Studies: Studies have focused on the binding affinity of this compound with sigma receptors, elucidating its mechanism of action and potential therapeutic targets.

Mecanismo De Acción

The mechanism of action of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and the isoquinoline structure play crucial roles in its binding affinity and activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydroisoquinolinone Core

The biological and chemical properties of dihydroisoquinolinones are highly sensitive to substituent type and position. Key analogs include:

Key Findings :

- Methoxy vs. Hydroxy Groups : The 6-hydroxy-7-methoxy derivative (16g) exhibits superior antiproliferative activity (GI₅₀ 51 nM) compared to the 5-methoxy analog, likely due to enhanced hydrogen bonding and tubulin binding .

- Sulfamate Derivatives : Sulfamoylation of 5-methoxy analogs (e.g., 17f/g) improves tubulin inhibition, with IC₅₀ values comparable to combretastatin A-4 .

- Chlorine Substitution : 5-Chloro derivatives show moderate antifungal activity but lack the potency of methoxy/hydroxy variants in cancer models .

Structural Analogues with Modified Linkers

- Benzoyl-Linked Derivatives: Compounds like 16f (3,5-dimethoxybenzoyl) exhibit strong tubulin polymerization inhibition (IC₅₀ < 1 µM), outperforming unsubstituted dihydroisoquinolinones .

- Sulfonyl and Carbonyl Linkers : Carbonyl-linked derivatives demonstrate enhanced conformational rigidity, promoting "steroid-like" geometries critical for microtubule disruption .

Hybrid and Co-Crystalized Derivatives

- FGFR3 Inhibitors : Co-crystal structures (PDB: 4W2R) reveal 5,8-dichloro-7-(3,5-dimethyloxazol-4-yl) derivatives binding to FGFR3, highlighting the scaffold’s adaptability in kinase inhibition .

- 5-HT1A Antagonists : Chloro and bromo derivatives (e.g., 2-(2-chlorophenyl)methoxy analogs) show serotonin receptor antagonism, expanding therapeutic applications beyond oncology .

Structure-Activity Relationship (SAR)

- Electrostatic Repulsion Effects : X-ray analyses of sulfamate derivatives (e.g., 17f) reveal that adjacent carbonyl groups induce conformational biasing, enhancing tubulin binding .

- Methoxy Positioning : 5-Methoxy substitution alone shows moderate activity, while dual substitution (e.g., 6-OH/7-OCH₃) significantly boosts efficacy, emphasizing the importance of substituent synergy .

Pharmacological and Industrial Relevance

- Anticancer Agents: Derivatives like 16g and 17f are promising candidates for advanced preclinical testing due to their nanomolar potency and tubulin-targeting mechanisms .

- Purity and Scalability : High-purity (>98%) 5-methoxy derivatives are commercially available (e.g., Combi-Blocks QC-1762), facilitating drug development .

Actividad Biológica

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a dihydroisoquinolinone structure with a methoxy group at the 5-position. The compound's unique structure contributes to its binding affinity with various biological targets, influencing its pharmacological properties.

Biological Activities

The compound has been investigated for several biological activities:

- Anticonvulsant Activity : Some derivatives of this compound exhibit anticonvulsant properties, making them potential candidates for treating epilepsy.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may possess antimicrobial and anticancer activities. It has been studied for its efficacy against various cancer cell lines and pathogens .

- Interaction with Sigma Receptors : The compound has shown promise as a ligand for sigma receptors, which are implicated in numerous physiological processes including pain modulation and neuroprotection .

Synthesis Methods

Various synthesis methods have been developed for creating this compound derivatives. These methods focus on optimizing yield and purity for both laboratory and industrial applications. A common approach involves N-alkylation followed by oxidation of the resulting iminium salts.

Antioomycete Activity

A study explored the use of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the phytopathogen Pythium recalcitrans. Among 59 synthesized derivatives, one compound (I23) demonstrated superior in vitro potency with an EC50 value of 14 mM, outperforming the commercial antifungal hymexazol (37.7 mM). The in vivo preventive efficacy of I23 reached 96.5% at a dose of 5 mg per pot .

Structure-Activity Relationship (SAR)

Research has established quantitative structure–activity relationship (QSAR) models to understand the relationship between structural features and biological activity. The presence of specific functional groups, such as the C4-carboxyl group, has been shown to be crucial for activity against Pythium recalcitrans.

Comparison with Similar Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | Methoxy group at the 6-position | Different biological activity profiles |

| 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | Methoxy group at the 7-position | Investigated for imaging sigma receptors |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Methyl group at the 5-position | Distinct pharmacological properties |

These comparisons highlight the diversity within the dihydroisoquinolinone class and underscore the unique features of this compound regarding its specific methoxy substitution pattern.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes or receptors. The methoxy group and isoquinoline structure are crucial in determining its binding affinity and subsequent biological effects .

Q & A

Q. What are the standard synthetic routes for 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one?

Methodological Answer: The compound can be synthesized via:

- Radical Cyclization : A metal-free hydroxyalkylation-initiated radical cyclization of substituted benzamides under mild conditions (ethanol, NaOH), yielding 4-substituted derivatives .

- Transition Metal Catalysis : Ru(II)-catalyzed C–H activation/annulation with allenes or vinyl dioxolanones, enabling regioselective methoxy substitution (e.g., 2-methoxy derivatives) .

- Base-Mediated Cyclization : Treatment of precursor bromides with NaOH in ethanol, followed by silica gel chromatography (petroleum ether/ethyl acetate) for purification .

Q. How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Resolves dihedral angles (e.g., 43.66° between aromatic rings) and deviations in heterocyclic planes (e.g., 0.852 Å for C8) .

- NMR Spectroscopy : H and C NMR identify methoxy protons (δ ~3.8 ppm) and lactam carbonyls (δ ~165–170 ppm) .

- Mass Spectrometry : Exact mass (e.g., 163.0546 for hydroxy-analogs) confirms molecular formulas .

Advanced Research Questions

Q. How do catalytic systems (Ru vs. Pd vs. Rh) influence synthetic efficiency and regioselectivity?

Methodological Answer:

- Ru(II) Catalysis : Enables one-pot synthesis with high functional group tolerance (e.g., ester, nitro groups) and avoids strong acids/bases .

- Pd(II) Systems : Effective for intermolecular annulation with allenes but require inert conditions and show lower yields with electron-deficient substrates .

- Rh(III)/Pd(II) Tandem : Limited by harsh conditions (e.g., strong acids) but achieves stereoselective vinylation .

Key Insight : Ru(II) offers operational simplicity, while Pd(II) excels in substrate scope for allylation.

Q. How can researchers resolve contradictions in spectral data (e.g., crystallography vs. solution NMR)?

Methodological Answer:

- Dynamic Effects in NMR : Conformational flexibility (e.g., lactam ring puckering) may cause signal splitting. Use variable-temperature NMR to assess exchange processes.

- Crystallographic Validation : Compare X-ray-derived bond lengths/angles (e.g., C–N = 1.47 Å) with DFT-optimized geometries .

- Complementary Techniques : Pair HPLC-MS (for purity) with 2D NMR (COSY, NOESY) to resolve overlapping signals .

Q. What strategies optimize bioactivity in dihydroisoquinolinone derivatives?

Methodological Answer:

- EZH2 Inhibition : Introduce chloro/methoxy groups at C5/C8 (e.g., PF-06821497) to enhance binding to the enzyme’s SAM pocket .

- Acetylcholinesterase (AChE) Inhibition : Modify C2 with acyl groups (e.g., benzoyl) to improve IC₅₀ values (e.g., 1c: IC₅₀ = 0.8 μM) .

- Antimicrobial Activity : Incorporate halogen substituents (e.g., 6-fluoro derivatives) to disrupt microbial membranes .

Q. SAR Table :

Q. What analytical methods validate synthetic intermediates and byproducts?

Methodological Answer:

- HPLC-MS : Monitors reaction progress (e.g., vinyl dioxolanone intermediates) with ESI+ detection .

- TLC with UV/iodine : Tracks silica gel column fractions (petroleum ether/ethyl acetate eluents) .

- Isotopic Labeling : Use O-labeled methoxy groups to trace metabolic pathways in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.